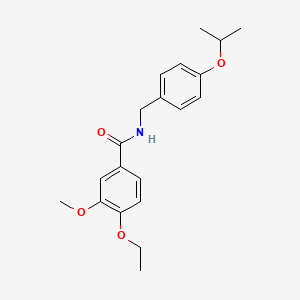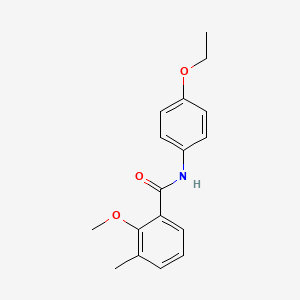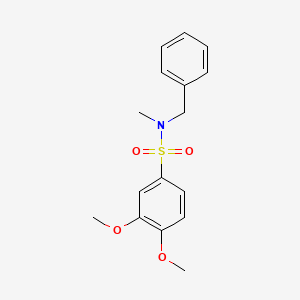![molecular formula C11H11N3OS B5729970 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various research studies due to its unique chemical properties and mechanism of action.
Wirkmechanismus
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide acts as a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine transporters in dopaminergic neurons, leading to the selective destruction of these neurons. This mechanism of action is similar to the pathogenesis of Parkinson's disease, making 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a valuable tool for studying the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide are mainly related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which can result in symptoms similar to Parkinson's disease such as tremors, rigidity, and bradykinesia. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has also been shown to induce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in lab experiments is its selective destruction of dopaminergic neurons, which makes it a valuable tool for studying Parkinson's disease. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is also relatively easy to synthesize and purify, making it accessible for researchers.
However, there are also limitations to using 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in lab experiments. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to study the long-term effects of the compound. Additionally, the use of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in animal models can be controversial due to its potential to induce Parkinson's-like symptoms.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide. One area of research is the development of new treatment strategies for Parkinson's disease based on the mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide. This could involve the development of new drugs that selectively target dopaminergic neurons or the use of gene therapy to prevent the selective destruction of these neurons.
Another area of research is the development of new cancer therapies based on the ability of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide to inhibit the growth of cancer cells. This could involve the development of new drugs that target specific cancer cells or the use of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in combination with other cancer therapies.
Overall, 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is a valuable tool for scientific research due to its unique chemical properties and mechanism of action. While there are limitations to its use, 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has the potential to lead to new discoveries and treatments in the fields of neurology and cancer research.
Synthesemethoden
The synthesis of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide involves the reaction of 4-methoxyaniline with acrylonitrile in the presence of a catalyst such as zinc chloride. This reaction leads to the formation of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide as a yellow crystalline solid. The purity of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neurology, where 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is used to study Parkinson's disease. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in animal models. This makes 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a valuable tool for studying the disease and developing new treatment strategies.
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has also been used in cancer research as it has been shown to inhibit the growth of cancer cells in vitro. This makes 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-15-10-4-2-9(3-5-10)14-7-8(6-12)11(13)16/h2-5,7,14H,1H3,(H2,13,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBNWGDJHIASV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)




![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

